molecular formula C14H17BrO4 B14917043 (S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid

(S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B14917043
M. Wt: 329.19 g/mol
InChI Key: OJPGRBJIWQPKHD-JTQLQIEISA-N
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Description

(S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is a chiral compound with a bromophenyl group and a tert-butoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the following steps:

    Formation of the tert-butoxy group: This step involves the protection of the hydroxyl group using tert-butyl groups.

    Coupling reactions: The final step involves coupling the bromophenyl and tert-butoxy groups to the butanoic acid backbone under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the bromophenyl group to a more oxidized state.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

(S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the tert-butoxy group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.

    2-(2-Bromophenyl)-4-oxobutanoic acid: Lacks the tert-butoxy group.

    2-(2-Chlorophenyl)-4-(tert-butoxy)-4-oxobutanoic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness

(S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to its specific combination of functional groups and chiral center, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17BrO4

Molecular Weight

329.19 g/mol

IUPAC Name

(2S)-2-(2-bromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H17BrO4/c1-14(2,3)19-12(16)8-10(13(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,17,18)/t10-/m0/s1

InChI Key

OJPGRBJIWQPKHD-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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